molecular formula C16H18N2O5S B3914987 N'-(2,3,5-trimethoxybenzylidene)benzenesulfonohydrazide

N'-(2,3,5-trimethoxybenzylidene)benzenesulfonohydrazide

Cat. No.: B3914987
M. Wt: 350.4 g/mol
InChI Key: WWLUWHULMMFRMB-GZTJUZNOSA-N
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Description

“N’-(2,3,5-trimethoxybenzylidene)benzenesulfonohydrazide” is a chemical compound that likely belongs to the class of organic compounds known as benzylidene compounds . These are characterized by a structure containing a benzylidene moiety, which consists of a benzene ring connected to a CH= group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N’-(2,3,5-trimethoxybenzylidene)benzenesulfonohydrazide” would depend on its specific molecular structure. Without specific data, it’s difficult to provide an accurate analysis .

Scientific Research Applications

Sensor Development

N'-(2,3,5-trimethoxybenzylidene)benzenesulfonohydrazide derivatives have been utilized in developing sensors for detecting various heavy metals and ions. For instance, these derivatives have been used to create sensitive and selective sensors for mercury (Hg2+) and yttrium ion (Y3+). These sensors have shown high sensitivity, a wide linear dynamic range, and satisfactory results in spiked water and industrial samples (Hussain et al., 2017), (Hussain et al., 2017).

Antimicrobial and Antioxidant Agents

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. Some derivatives have shown potent biological activity, with specific compounds being highly effective antimicrobial agents. Moreover, certain compounds also exhibited significant hydrogen peroxide scavenging activity, highlighting their potential as antioxidants (Malhotra et al., 2012).

Corrosion Inhibition

These derivatives have been studied for their ability to inhibit corrosion, particularly on mild steel in acidic environments. They have been shown to act as mixed-type inhibitors, effectively preventing corrosion through chemisorption on the steel surface (Kumari et al., 2017).

DNA Interaction and Biological Screening

Certain this compound derivatives have been shown to interact with salmon sperm DNA, indicating their potential in biological studies and applications. These compounds have demonstrated remarkable activities in various areas, including antimicrobial, antioxidant, and cytotoxic activities (Sirajuddin et al., 2013).

Future Directions

The study of “N’-(2,3,5-trimethoxybenzylidene)benzenesulfonohydrazide” and similar compounds could be a promising area of research, given the interesting properties of benzylidene compounds. Future research could focus on synthesizing the compound and studying its physical and chemical properties, as well as potential biological activities .

Properties

IUPAC Name

N-[(E)-(2,3,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-21-13-9-12(16(23-3)15(10-13)22-2)11-17-18-24(19,20)14-7-5-4-6-8-14/h4-11,18H,1-3H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLUWHULMMFRMB-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)OC)C=NNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)OC)/C=N/NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670916
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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